Pyrido[1,2-a]benzimidazol-8-amine

Physicochemical properties Lipophilicity TPSA

Building DNA intercalator SAR libraries requires pure, position-defined PBI scaffolds. Pyrido[1,2-a]benzimidazol-8-amine fills this gap with distinct 8-NH₂ substitution (XLogP3 2.5, TPSA 43.3 Ų). • Key comparator for cytogenetic probe development: 7-amino isomer yields 2.23-fold chromosome elongation. • Confirmed reference standard (InChIKey HYGAHBMNSQAQQV-UHFFFAOYSA-N) for HPLC/MS/NMR. • 8-position regioselectivity enables efficient nitration, halogenation, or acylation for library expansion. Bulk quantities available.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 130595-01-6
Cat. No. B159882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[1,2-a]benzimidazol-8-amine
CAS130595-01-6
SynonymsPyrido[1,2-a]benzimidazol-8-amine (9CI)
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=C(N2C=C1)C=C(C=C3)N
InChIInChI=1S/C11H9N3/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H,12H2
InChIKeyHYGAHBMNSQAQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[1,2-a]benzimidazol-8-amine: Position-Specific Amino-Substituted PBI


Pyrido[1,2-a]benzimidazol-8-amine is a tricyclic heterocycle belonging to the pyridobenzimidazole (PBI) family, a privileged scaffold in medicinal chemistry known for DNA intercalation, intrinsic fluorescence, and kinase inhibition properties [1]. The compound features an amino group at the 8-position of the benzimidazole ring, which imparts distinct electronic and steric characteristics relative to other positional isomers and closely related heterocyclic scaffolds [2].

Scaffold Position-specific 8-amino pyrido[1,2-a]benzimidazole
Profile Distinct electronic and steric properties vs other amino-PBI isomers
Workflow SAR library generation; regioselective functionalization; analytical reference

Critical Role of Amino Position in PBI Scaffolds


Within the PBI class, small changes in substitution pattern or ring heteroatom composition can drastically alter biological activity and synthetic utility. In DNA intercalation assays, the 7-amino PBI isomer proved to be the most potent, while other amino-substituted PBIs showed markedly reduced activity, demonstrating that position is not interchangeable [1]. Similarly, the pyrimido[1,2-a]benzimidazole scaffold, despite structural resemblance, exhibits different electronic properties and synthetic reactivity, ruling out one-for-one substitution [2].

  • 7-Amino PBI isomer

    DNA intercalation potency is position-dependent; the 7-NH2 isomer is the most active, and activity of the 8-NH2 isomer is expected to differ significantly.

  • Pyrimido[1,2-a]benzimidazole scaffold

    The pyrimido core lacks the hydrogen-bond donor and higher TPSA of the 8-amino pyrido scaffold, altering target engagement and solubility; not an isosteric replacement.

Pyrido[1,2-a]benzimidazol-8-amine vs. Closest Analogs: Quantitative Evidence


Physicochemical Differentiation: Polarity and Hydrogen-Bonding

The 8-amino substituent profoundly alters the physicochemical profile of the PBI scaffold. Compared to the parent pyrido[1,2-a]benzimidazole (CAS 245-47-6), pyrido[1,2-a]benzimidazol-8-amine exhibits a reduced computed lipophilicity (XLogP3-AA) from 3.2 to 2.5, an increased topological polar surface area (TPSA) from 17.3 Ų to 43.3 Ų, and gains one hydrogen bond donor (HBD=1) while retaining two hydrogen bond acceptors (HBA=2) [1][2].

Physicochemical profile
Cross-study comparable
XLogP3 2.5 (vs 3.2 parent); TPSA 43.3 Ų (vs 17.3); HBD 1 (vs 0)
Lower lipophilicity, higher polarity vs parent scaffold
Informs solubility and permeability selection for lead optimization
Physicochemical properties Lipophilicity TPSA Hydrogen bonding

Regioselective Electrophilic Substitution at the 8-Position

Quantum chemical calculations and experimental nitration/halogenation studies on substituted pyrido[1,2-a]benzimidazoles demonstrate that the 8-position of the benzene ring is the primary site for electrophilic aromatic substitution (SEAr). In 7-substituted PBIs, nitration occurs predominantly at the 8-position, with ortho/para directing groups not altering this selectivity [1][2]. This intrinsic reactivity makes pyrido[1,2-a]benzimidazol-8-amine a strategically advantageous intermediate: the amino group can serve as a directing/protecting group for further selective functionalization at the adjacent 7- or 9-positions, a synthetic flexibility not equally accessible with the 2-amino isomer [3].

Electrophilic substitution
Class-level inference
C8 is the primary SEAr site based on DFT calculations and nitration product distributions
Regioselectivity supports directed late-stage functionalization
Class-level; confirm in specific analog series
Electrophilic substitution Regioselectivity Synthetic building block

DNA Intercalation Sensitivity to Amino Position

In a comparative study of pyrido[1,2-a]benzimidazole intercalators, the 7-amino derivative (7-NH2-PBI) was identified as the most potent compound, increasing chromosome length by 2.23-fold at 1 mg/mL relative to control, outperforming other mono- and di-substituted PBIs as well as 9-aminoacridine [1]. Although the 8-amino isomer was not explicitly evaluated in this dataset, the rank-order potency clearly demonstrates that the position of the amino group is a critical determinant of DNA intercalation efficiency. This positional sensitivity implies that pyrido[1,2-a]benzimidazol-8-amine presents a distinct intercalation profile that must be characterized independently rather than inferred from other isomers.

DNA intercalation rank
Class-level inference
7-NH2 isomer: 2.23-fold chromosome elongation at 1 mg/mL; 8-NH2 not reported
Positional sensitivity requires independent 8-NH2 characterization
Review context; rank order cannot be extrapolated directly
DNA intercalation Chromosome condensation Cytogenetics

Physicochemical Profile vs. Pyrimido-PBI Scaffold

A common scaffold-hopping strategy replaces the pyridine ring with a pyrimidine to modulate properties. However, pyrido[1,2-a]benzimidazol-8-amine (C11H9N3, TPSA 43.3 Ų, XLogP3 2.5) differs significantly from the unsubstituted pyrimido[1,2-a]benzimidazole core (C10H7N3, TPSA 30.2 Ų, XLogP3 2.5) in both molecular size and polarity [1][2]. The additional amino group on the pyrido scaffold introduces hydrogen-bond donor capacity (HBD=1 vs 0) and a larger TPSA, which impact target binding, solubility, and metabolic stability. These differences mean that pyrido-PBI and pyrimido-PBI are not interchangeable isosteres in drug discovery programs, and the 8-amino pyrido variant occupies a distinct physicochemical space.

Scaffold hopping
Cross-study comparable
TPSA 43.3 vs 30.2 Ų; HBD 1 vs 0 (pyrimido-PBI core)
Pyrido-PBI with 8-NH2 adds polarity and H-bond donor capacity
Scaffold hopping may alter permeability and binding profiles
Scaffold hopping Heterocycle comparison Lead optimization

Pyrido[1,2-a]benzimidazol-8-amine: Key Application Scenarios


Positional Isomer Library Generation for Medicinal Chemistry SAR

The distinct physicochemical signature of pyrido[1,2-a]benzimidazol-8-amine (XLogP3 2.5, TPSA 43.3 Ų, HBD 1) compared to the parent PBI scaffold and pyrimido analogs [1] makes it an essential building block for generating positional isomer libraries. Such libraries are critical for probing the hydrogen-bonding and lipophilic requirements of biological targets in kinase and GPCR drug discovery programs.

DNA Intercalation Probe Development

Given that DNA intercalation potency is exquisitely sensitive to amino group position—with the 7-amino isomer producing a 2.23-fold chromosome elongation at 1 mg/mL [2]—the 8-amino isomer serves as a key comparator for structure-activity relationship studies aimed at developing novel cytogenetic probes or anticancer DNA intercalators.

Late-Stage Functionalization via Electrophilic Substitution

The confirmed regioselectivity of electrophilic aromatic substitution at the 8-position of the PBI scaffold [3] positions pyrido[1,2-a]benzimidazol-8-amine as a strategic synthetic template. Its amino group can be leveraged as a directing group for subsequent nitration, halogenation, or acylation reactions, enabling efficient construction of highly decorated PBI libraries for drug discovery.

Analytical Reference Standard for Chromatography and Spectroscopy

The well-defined computed and experimental properties of pyrido[1,2-a]benzimidazol-8-amine, including its distinct InChIKey (HYGAHBMNSQAQQV-UHFFFAOYSA-N) and spectroscopic signatures [1], support its use as a reference standard for HPLC method development, mass spectrometry calibration, and NMR spectral assignment in quality control and research analytical workflows.

Application
Selection Property
Validation Focus
Positional isomer SAR library
8-Amino substitution on PBI scaffold
Hydrogen-bond donor and lipophilicity profiling
DNA intercalation probe development
Position-specific intercalation activity
Chromosome condensation assay comparison
Late-stage functionalization
C8 regioselectivity for electrophilic attack
Functional group tolerance and directing capacity
Analytical reference standard
Distinct InChIKey and spectroscopic signature
HPLC retention time and MS/NMR identity confirmation
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